
Peroxy Orange 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxy Orange 1 (PO1) is a novel fluorescent probe specifically designed for the detection of hydrogen peroxide (H2O2). It is cell-permeable and displays an orange intracellular fluorescence in response to H2O2 signals produced in cells during immune response and growth factor stimulation . The chemical name of this compound is 2’,3’,6’,7’-Tetrahydro-12’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-spiro[isobenzofuran-1(3H),9’-[1H,5H,9H]xantheno[2,3,4-ij]quinolizin]-3-one .
Chemical Reactions Analysis
This compound is a specific probe for hydrogen peroxide (H2O2). It binds to green fluorescent highly reactive oxygen species (hROS) probe APF . More detailed information about its chemical reactions was not found in the search results.
Physical and Chemical Properties Analysis
This compound is soluble up to 10 mM in DMSO . It is a pink solid at room temperature . More detailed physical and chemical properties were not found in the search results.
Relevant Papers
Two relevant papers were found in the search results . The first paper, titled “A palette of fluorescent probes with varying emission colors for imaging hydrogen peroxide signaling in living cells”, discusses the use of this compound and other fluorescent probes for imaging hydrogen peroxide signaling in living cells . The second paper, titled “Subcellular localization of the FLT3-ITD oncogene plays a significant role in the production of NOX- and p22phox-derived reactive oxygen species in acute myeloid leukemia”, discusses the role of this compound in detecting reactive oxygen species in acute myeloid leukemia .
Wissenschaftliche Forschungsanwendungen
Peroxy Orange 1: Anwendungen in der wissenschaftlichen Forschung
1. Nachweis von Wasserstoffperoxid in biologischen Systemen this compound (PO1) wird hauptsächlich als fluoreszierende Sonde für den Nachweis von Wasserstoffperoxid (H2O2) in biologischen Systemen eingesetzt. Es ist hoch permeabel und nicht abfangbar, was es für die Echtzeitüberwachung von H2O2-Spiegeln in verschiedenen zellulären Prozessen geeignet macht .
Überwachung der Immunantwort: In Immunzellen wie RAW 264.7-Makrophagen kann PO1 verwendet werden, um die Produktion von H2O2 während der Immunantwort zu visualisieren und so Einblicke in die zellulären Mechanismen zu gewinnen, die Entzündungen und Immunität zugrunde liegen .
Wachstumsfaktor-Stimulationsstudien: Die Fähigkeit von PO1, eine orange intrazelluläre Fluoreszenz als Reaktion auf H2O2-Signale anzuzeigen, ermöglicht es Forschern, die Rolle von Wachstumsfaktoren in Zellsignalisierungswegen zu untersuchen, insbesondere in Zellen wie A431 während der Wachstumsfaktor-Stimulation .
Pflanzenbiologische Forschung: In der Pflanzenbiologie wurde PO1 verwendet, um H2O2 in Studien zur Wurzel-Spross-Verstummung nachzuweisen und die oxidativen Stressreaktionen in verschiedenen Pflanzenmutanten zu verstehen .
Live-Zell-Bildgebung: Aufgrund seiner photochemischen Eigenschaften, die denen orange fluoreszierender Proteine (FPs) ähneln, ist PO1 mit Live-Zell-Bildgebungstechniken kompatibel, wodurch eine gleichzeitige Verwendung mit grün/gelben FPs ohne Interferenzen möglich ist .
Fortschrittliche Geneditierung: PO1 kann in fortschrittlichen Geneditierungstechniken eingesetzt werden, bei denen ein präziser Nachweis von oxidativem Stressmarkern wie H2O2 für das Verständnis von Genexpressions- und Regulationsmechanismen entscheidend ist .
Materialwissenschaften & -technik: In der Materialwissenschaft kann die Empfindlichkeit von PO1 gegenüber H2O2 genutzt werden, um oxidative Prozesse in der Materialtechnik zu untersuchen, wie z. B. Korrosion oder den Abbau von Materialien unter oxidativem Stress .
Mikrobiologische Tests: Die fluoreszierenden Eigenschaften von PO1 machen es zu einem wertvollen Werkzeug für mikrobiologische Tests, bei denen der Nachweis von oxidativen Stressreaktionen für die Pathogenidentifizierung oder Antibiotikaresistenzstudien erforderlich ist .
Wirkmechanismus
Target of Action
Peroxy Orange 1 primarily targets hydrogen peroxide (H2O2) . Hydrogen peroxide is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including immune response and growth factor stimulation .
Mode of Action
This compound is a fluorescent probe that interacts with hydrogen peroxide to produce an orange intracellular fluorescence . This fluorescence is visible in cells such as RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively .
Biochemical Pathways
It is known that hydrogen peroxide signaling is a key aspect of various cellular processes, including immune response and growth factor stimulation . By detecting hydrogen peroxide, this compound can provide insights into these biochemical pathways.
Pharmacokinetics
It is mentioned that this compound is cell permeable , which suggests that it can readily enter cells to interact with its target, hydrogen peroxide.
Result of Action
The interaction of this compound with hydrogen peroxide results in the production of an orange intracellular fluorescence . This fluorescence can be used to image the presence and distribution of hydrogen peroxide in cells, thereby providing valuable information about cellular processes involving hydrogen peroxide .
Biochemische Analyse
Biochemical Properties
Peroxy Orange 1 plays a significant role in biochemical reactions, particularly in the detection and imaging of hydrogen peroxide (H2O2) signals . It interacts with H2O2, a reactive oxygen species (ROS), to produce an orange intracellular fluorescence . This interaction allows for the visualization of H2O2 signals within cells, which is crucial in studying cellular responses to immune response and growth factor stimulation .
Cellular Effects
This compound influences cell function by enabling the visualization of H2O2 signals within cells . For instance, it has been observed to display an orange intracellular fluorescence in response to H2O2 signals produced in RAW 264.7 macrophages and A431 cells during immune response and growth factor stimulation, respectively .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with H2O2. Once inside the cell, this compound responds to H2O2 and emits a fluorescence with an intensity proportional to intracellular H2O2 . This allows for the detection and quantification of H2O2, a key player in various cellular processes, including immune response and growth factor stimulation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its ability to detect and quantify H2O2 signals
Metabolic Pathways
This compound is involved in the metabolic pathways related to the production and detection of H2O2
Transport and Distribution
This compound is cell-permeable, allowing it to be transported and distributed within cells
Subcellular Localization
This compound has been observed to localize within the cytosol and nucleus . It has also been reported to colocalize with Mitotracker, indicating its presence in mitochondria . The subcellular localization of this compound is crucial for its function as it allows for the detection of H2O2 signals within specific compartments or organelles .
Eigenschaften
IUPAC Name |
6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,10'-3-oxa-17-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(21),2(11),4(9),5,7,12-hexaene]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32BNO5/c1-30(2)31(3,4)39-33(38-30)20-13-14-24-26(18-20)36-28-22-11-8-16-34-15-7-9-19(27(22)34)17-25(28)32(24)23-12-6-5-10-21(23)29(35)37-32/h5-6,10,12-14,17-18H,7-9,11,15-16H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTNXZHHCPNNGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=C(O3)C7=C8C(=C6)CCCN8CCC7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32BNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Peroxy Orange 1 a suitable probe for studying biological processes involving hydrogen peroxide?
A1: this compound (PO1) offers several advantages as a probe for hydrogen peroxide (H2O2) in biological systems:
- Specificity: PO1 demonstrates high selectivity for H2O2 over other reactive oxygen species (ROS) like hypochlorous acid (HOCl). This specificity is crucial for accurately attributing observed effects to H2O2 signaling. []
- Sensitivity: PO1 exhibits a "turn-on" fluorescence response upon reacting with H2O2, allowing for the detection of physiologically relevant H2O2 concentrations. This sensitivity is essential for monitoring subtle changes in H2O2 levels during cellular signaling events. [, ]
- Live-cell imaging: The fluorescence properties of PO1 are compatible with live-cell imaging techniques, enabling researchers to monitor real-time changes in H2O2 levels within living cells. [, ]
Q2: How does this compound detect hydrogen peroxide?
A2: this compound employs a boronate-based detection mechanism. The boronate moiety within the probe reacts specifically with H2O2, leading to a structural change that triggers a fluorescence increase. This "turn-on" response allows for the sensitive and selective detection of H2O2. [, ]
Q3: Can you provide examples of how this compound has been used to investigate hydrogen peroxide signaling in biological systems?
A3: this compound has proven valuable in uncovering new insights into H2O2 signaling:
- Plant Biology: Researchers used PO1 to demonstrate that abscisic acid (ABA), a plant hormone involved in drought response, increases H2O2 levels specifically within the mitochondria of guard cells, ultimately leading to stomatal closure. []
- Immunology: PO1 facilitated the visualization of different H2O2 production patterns within phagosomes of activated macrophages, highlighting the diverse roles of H2O2 in immune responses. []
- Cancer Biology: Studies utilizing PO1 revealed that NADPH oxidase-generated H2O2 contributes to DNA damage in leukemia cells expressing mutant FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia. This finding sheds light on potential mechanisms driving aggressive leukemia phenotypes. []
Q4: What are the limitations of using this compound for H2O2 detection?
A4: While a powerful tool, PO1 does have some limitations:
Q5: Are there alternative methods for detecting H2O2 in biological systems?
A5: Yes, several alternative methods exist for H2O2 detection, each with advantages and disadvantages:
Q6: What are the future directions for research involving this compound and similar probes?
A6: Future research could focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
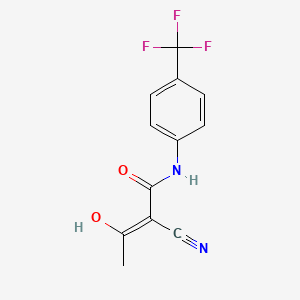
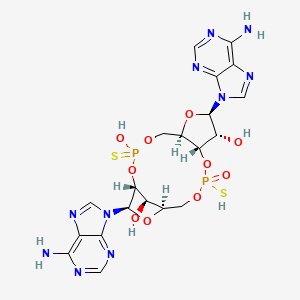
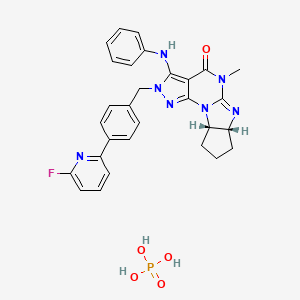
![N,N'-Dimethyl-N-({3-[4-({trans-3-[2-(Tetrahydro-2h-Pyran-4-Yl)ethoxy]cyclobutyl}oxy)phenyl]-1h-Pyrazol-4-Yl}methyl)ethane-1,2-Diamine](/img/structure/B560172.png)
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![6-(4-Azanyl-4-Methyl-Piperidin-1-Yl)-3-[2,3-Bis(Chloranyl)phenyl]pyrazin-2-Amine](/img/structure/B560175.png)


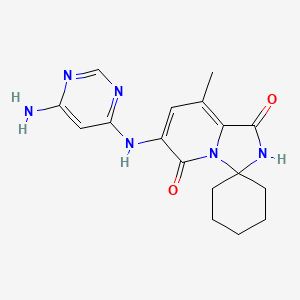
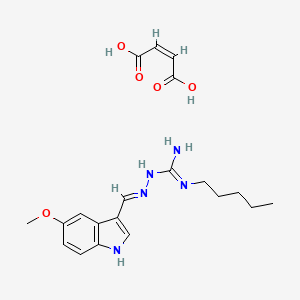
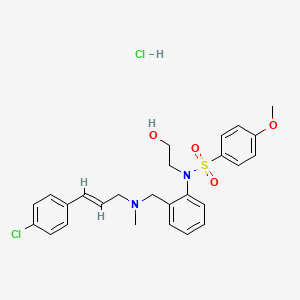
![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

